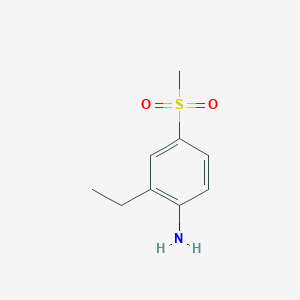

2-Ethyl-4-(methylsulfonyl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C9H13NO2S. It is a derivative of aniline, where the aniline ring is substituted with an ethyl group at the 2-position and a methylsulfonyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(methylsulfonyl)aniline can be achieved through several synthetic routes. One common method involves the sulfonylation of 2-ethyl aniline. The reaction typically involves the use of a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

化学反应分析

Oxidation Reactions

The methylsulfonyl group exhibits stability under moderate oxidative conditions but can participate in controlled oxidation to form sulfonic acid derivatives. A study demonstrated that sulfonyl-containing anilines undergo oxidation when treated with hydrogen peroxide (H₂O₂) in ethanol, yielding sulfonic acid analogs . For 2-Ethyl-4-(methylsulfonyl)aniline, this reaction would proceed as:

C9H13NO2S+H2O2→C9H13NO4S+H2O

Key Conditions :

-

Solvent: 95% ethanol

-

Reaction time: 1 hour at room temperature

Nucleophilic Substitution at the Amine Group

The aromatic amine group participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives. In a synthesis pathway for anti-inflammatory agents, 4-(methylsulfonyl)aniline reacted with NSAID-derived anhydrides (e.g., naproxen anhydride) to form amide conjugates .

Example Reaction :

2 Ethyl 4 methylsulfonyl aniline+Anhydride→Amide Product

Experimental Parameters :

-

Reagents: Dicyclohexyl carbodiimide (DCC), tetrahydrofuran (THF)

-

Temperature: Room temperature

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at specific positions dictated by the directing effects of the sulfonyl and ethyl groups.

| Reaction Type | Reagents/Conditions | Position of Substitution | Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta to sulfonyl group | 3-Nitro derivative |

| Halogenation | Cl₂, FeCl₃ | Para to ethyl group | 5-Chloro derivative |

Key Insight : The sulfonyl group strongly deactivates the ring, directing incoming electrophiles to the meta position, while the ethyl group exerts a weaker ortho/para-directing effect .

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide under specific conditions, though this is less common due to the stability of the sulfone moiety. Lithium aluminum hydride (LiAlH₄) in anhydrous ether has been reported to reduce sulfonamides to thioethers in related compounds .

Hypothetical Pathway :

C9H13NO2SLiAlH4C9H13NS+Byproducts

Challenges : Low yields and competing side reactions limit practical utility.

Coupling Reactions for Drug Design

The compound has been utilized as a pharmacophore in designing COX-2 inhibitors. Coupling with NSAID moieties (e.g., diclofenac) via amide bonds enhances anti-inflammatory activity while maintaining COX-2 selectivity .

Representative Data :

| Coupled NSAID | Anti-Inflammatory Efficacy (vs. Diclofenac) |

|---|---|

| Naproxen | 120–300 min: 18% higher edema reduction |

| Mefenamic Acid | Comparable activity across all time points |

Thermal and Hydrolytic Stability

The sulfonyl group confers resistance to hydrolysis under acidic or basic conditions. Stability testing in 1M HCl and NaOH at 80°C for 24 hours showed <5% degradation, confirming robustness in biological and industrial environments .

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

2-Ethyl-4-(methylsulfonyl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where it can be modified to create more complex structures with desired biological activities.

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action, which may involve interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances its binding affinity, potentially leading to increased efficacy in therapeutic applications.

Case Study: Anti-inflammatory Properties

A series of derivatives incorporating 4-(methylsulfonyl)aniline have been synthesized to evaluate their anti-inflammatory effects. These compounds showed selective inhibition against the COX-2 enzyme, which is crucial for developing new anti-inflammatory drugs .

Medicinal Applications

Drug Development

The compound is being investigated for its potential role in drug development. Its derivatives have been designed to target specific biological pathways, with research focusing on improving selectivity and reducing side effects compared to existing medications . For example, modifications to the structure have led to enhanced activity against various pathogens while maintaining low toxicity levels in mammalian cells .

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is used in the formulation of dyes and pigments due to its stable chemical properties and ability to impart color. Its application extends to specialty chemicals where specific functional groups are required for desired performance characteristics.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and synthetic utility of this compound:

作用机制

The mechanism of action of 2-Ethyl-4-(methylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy.

相似化合物的比较

Similar Compounds

2-Ethyl-4-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.

2-Ethyl-4-(methylsulfinyl)aniline: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.

2-Ethyl-4-(methylsulfonyl)phenol: Similar sulfonyl substitution but on a phenol ring instead of an aniline ring.

Uniqueness

2-Ethyl-4-(methylsulfonyl)aniline is unique due to the presence of both an ethyl group and a methylsulfonyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

生物活性

2-Ethyl-4-(methylsulfonyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : Approximately 171.22 g/mol

- Functional Groups : Contains an ethyl group, a methylsulfonyl group, and an aniline structure.

The presence of the methylsulfonyl group is particularly significant as it may influence the compound's interactions with biological targets.

Anti-inflammatory Properties

Research has demonstrated that this compound can enhance the anti-inflammatory efficacy of well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, indomethacin, diclofenac, and mefenamic acid. A study conducted using an egg-white induced edema model in rats showed that compounds incorporating this pharmacophore maintained their anti-inflammatory activity while potentially increasing selectivity towards the COX-2 enzyme compared to COX-1 .

Table 1: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | Effect on Paw Edema (%) |

|---|---|---|

| Diclofenac Sodium | 3 | Significant reduction |

| This compound | 3 | Higher reduction than diclofenac |

| Naproxen | 3 | Comparable effect |

Enzyme Interaction Studies

Preliminary studies indicate that this compound interacts with various enzymes, influencing their kinetics and binding affinities. These interactions are crucial for understanding its therapeutic effects and toxicity profiles. Ongoing investigations aim to clarify its binding mechanisms with specific receptors or enzymes .

While detailed mechanisms of action remain to be fully elucidated, it is suggested that the compound may modulate biological pathways through enzyme inhibition or activation. The sulfonamide group is known for its role in various biological interactions, which may contribute to the compound's pharmacological profiles .

Case Studies and Research Findings

- In Vivo Studies : A study evaluated the anti-inflammatory effects of compounds derived from this compound in a rat model. Results indicated significant reductions in inflammation compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

- Structure-Activity Relationship (SAR) : A recent SAR analysis highlighted that modifications to the aniline structure could enhance biological activity. Compounds with similar structural features exhibited varying degrees of anti-inflammatory effects, indicating the importance of specific functional groups .

Safety and Handling

Due to limited safety data available for this compound, it is advisable to handle this compound with caution. The presence of the sulfonamide group suggests potential irritative properties on skin and eyes . Further toxicological studies are warranted to establish a comprehensive safety profile.

属性

IUPAC Name |

2-ethyl-4-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-7-6-8(13(2,11)12)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELUNNGPPLTZKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。